2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide is a complex organic compound known for its intriguing structure and significant potential in various scientific fields. This compound features a pyrido[4,3-d]pyrimidine core, which is a common motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide involves multi-step organic reactions. The initial steps usually involve the construction of the pyrido[4,3-d]pyrimidine core, followed by the functionalization of the core with benzyl, methyl, oxo, and methoxyphenyl groups. Reaction conditions often require controlled temperatures, specific catalysts, and solvent environments to achieve high yields and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve automated synthesis processes with stringent quality control measures. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are typically employed to ensure the purity and consistency of the compound. The use of batch reactors or continuous flow reactors could optimize the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions it Undergoes
2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions including oxidation, reduction, and substitution. For instance, oxidation reactions may introduce additional functional groups, while reduction can remove oxygen or add hydrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, and reducing agents such as sodium borohydride or lithium aluminum hydride. Conditions often involve specific pH levels, temperatures, and solvent choices to facilitate the desired transformations.
Major Products Formed from These Reactions
The major products formed from these reactions can include derivatives with altered biological or chemical properties. For example, oxidation might yield compounds with additional carbonyl groups, while substitution reactions could introduce different aryl or alkyl groups, enhancing the compound's functionality.
Scientific Research Applications
Chemistry
In chemistry, 2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide serves as a building block for the synthesis of more complex molecules. Its reactivity and structural complexity make it an ideal candidate for studying reaction mechanisms and developing new synthetic methodologies.
Biology
Biologically, this compound is of interest due to its potential interactions with various biomolecules. It can serve as a molecular probe to study enzyme activity or as a scaffold for the development of new bioactive molecules.
Medicine
In the medical field, the compound shows promise in drug discovery and development. Its ability to modulate biological pathways makes it a potential candidate for treating various diseases, including cancer, inflammation, and neurological disorders.
Industry
Industrially, the compound can be used in the development of new materials with specific properties. For example, its incorporation into polymers can enhance material strength or introduce novel functionalities.
Mechanism of Action
2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide exerts its effects through several molecular mechanisms. It can interact with enzymes, proteins, and nucleic acids, altering their activity and function. The compound's structure allows it to bind to specific active sites on enzymes, modulating their activity. Additionally, its interaction with cellular receptors can initiate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide can be compared to other pyrido[4,3-d]pyrimidine derivatives. Similar compounds include:
- 2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide:
- 2-(6-benzyl-2-methyl-4-oxo-pyrido[4,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide:
What sets this compound apart is its unique substitution pattern and the presence of the methoxyphenyl group, which can enhance its biological activity and specificity.
That’s the lowdown on this fascinating compound! Intriguing stuff, right?
Properties
IUPAC Name |
2-(6-benzyl-2-methyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-17-25-20-12-13-27(14-18-8-4-3-5-9-18)15-19(20)24(30)28(17)16-23(29)26-21-10-6-7-11-22(21)31-2/h3-11H,12-16H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFCIELMTAGLNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CN(CC2)CC3=CC=CC=C3)C(=O)N1CC(=O)NC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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